Divergent Lung Tumorigenicity: A Clear Differentiator from Fluoranthene and 2-Methylfluoranthene
A comparative newborn CD-1 mouse bioassay directly quantified the tumorigenic activity of 3-methylfluoranthene (3-MeFA) against its parent compound, fluoranthene (FA), and its isomer, 2-methylfluoranthene (2-MeFA). At an equivalent dose of 17.3 µmol, 3-MeFA was uniquely non-tumorigenic in the lung, while both FA and 2-MeFA induced significant lung tumor multiplicity [1]. The relative tumorigenic potency in liver followed the rank order FA ≥ 2-MeFA >> 3-MeFA, highlighting the dramatically attenuated overall activity of 3-MeFA in this model [1].
| Evidence Dimension | Lung Tumor Multiplicity |
|---|---|
| Target Compound Data | 0 (No statistically significant incidence of lung tumors in male or female mice) |
| Comparator Or Baseline | Fluoranthene (FA): 1.12-2.45 tumors/mouse; 2-Methylfluoranthene (2-MeFA): 3.04-3.94 tumors/mouse |
| Quantified Difference | Complete absence of tumorigenic response in lung for 3-MeFA, versus a range of 1.12 to 3.94 tumors/mouse for comparators. |
| Conditions | Newborn CD-1 mouse bioassay; compounds administered at a dose of 17.3 µmol; study terminated at 1 year. |
Why This Matters
This data is essential for selecting the correct PAH for organ-specific carcinogenicity studies, as 3-MeFA provides a negative control for lung tumorigenesis while retaining activity in the liver, enabling dissection of structure-activity relationships.
- [1] LaVoie, E. J., He, Z. M., Wu, Y., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis, 15(10), 2131-2135. doi:10.1093/carcin/15.10.2131 View Source
